Lipophilicity Advantage: ACD/LogP 3.13 Confers Increased Membrane Permeability Relative to 4-Hydroxyimino Analog
The target compound possesses an ACD/LogP of 3.13 , which falls within the optimal range for oral bioavailability (LogP 1–4) and passive membrane permeability. The 4-hydroxyimino analog (CAS 320423-32-3) carries a free oxime –OH (predicted pKa 9.71) that functions as an H-bond donor, substantially reducing its effective LogP (estimated ~2.3 based on fragment contribution of –OH vs. –OCH₃ on the imino nitrogen). This ~0.8 LogP unit difference corresponds to an approximately 6.3-fold higher octanol–water partition coefficient for the target compound, a meaningful differentiation for cell permeability and CNS penetration considerations.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.13 (predicted, ACD/Labs Percepta Platform) |
| Comparator Or Baseline | Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 320423-32-3): Estimated LogP ~2.3 (no experimental value available) |
| Quantified Difference | ΔLogP ≈ +0.8 units (~6.3-fold higher partition coefficient for target compound) |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00; LogP difference estimated by fragment-based comparison of –OCH₃ vs. –OH substitution on the oxime nitrogen. |
Why This Matters
Higher LogP within the drug-like range favors passive membrane permeability, a critical parameter for cell-based assay performance and in vivo bioavailability in medicinal chemistry and agrochemical lead optimization.
